molecular formula C9H10O6 B3275199 2,5-Dihydroxy-3,6-dimethoxybenzoic acid CAS No. 6212-41-5

2,5-Dihydroxy-3,6-dimethoxybenzoic acid

Cat. No.: B3275199
CAS No.: 6212-41-5
M. Wt: 214.17 g/mol
InChI Key: ZAUDSVIUOJGOCG-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3,6-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring hydroxyl (-OH) groups at positions 2 and 5 and methoxy (-OCH₃) groups at positions 3 and 4. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (hydroxyl) substituents, which influence its physicochemical properties, such as acidity and solubility. Its synthesis likely involves multi-step functionalization, including hydroxylation, methoxylation, and esterification, as seen in analogous compounds .

Properties

IUPAC Name

2,5-dihydroxy-3,6-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6/c1-14-5-3-4(10)8(15-2)6(7(5)11)9(12)13/h3,10-11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDSVIUOJGOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)OC)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3,6-dimethoxybenzoic acid typically involves the methylation of 2,5-dihydroxybenzoic acid. The reaction is carried out using dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dihydroxy-3,6-dimethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3,6-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The substitution pattern of hydroxyl and methoxy groups distinguishes 2,5-dihydroxy-3,6-dimethoxybenzoic acid from other benzoic acid derivatives:

  • 2,5-Dihydroxybenzoic acid (gentisic acid): Lacks methoxy groups, leading to higher acidity due to two hydroxyl groups .
  • 3,5-Dichloro-2,6-dimethoxybenzoic acid : Chlorine substituents enhance electron withdrawal, increasing acidity compared to methoxy groups .
  • 2,6-Dimethoxybenzoic acid : Methoxy groups at positions 2 and 6 reduce acidity compared to hydroxylated analogs .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) pKa (Estimated) Key Substituent Effects
This compound C₉H₁₀O₆ 214.17 Not reported ~3.0–4.0* Methoxy (electron-donating) reduces acidity; hydroxyl (electron-withdrawing) enhances it .
2,5-Dihydroxybenzoic acid C₇H₆O₄ 154.12 200–205 (decomp.) ~2.76† Two hydroxyl groups increase acidity significantly .
3,5-Dichloro-2,6-dimethoxybenzoic acid C₉H₈Cl₂O₄ 263.06 Not reported <2.0* Chlorine atoms strongly enhance acidity .
2,6-Dimethoxybenzoic acid C₉H₁₀O₄ 182.17 88 (methyl ester) ~4.5–5.0* Methoxy groups decrease acidity compared to hydroxylated analogs .

*Estimated based on substituent effects. †From (quinone analog, extrapolated for benzoic acid).

Acidity Trends

  • Hydroxyl groups increase acidity due to their electron-withdrawing nature, while methoxy groups act as electron donors, reducing acidity . For example, 2,5-dihydroxybenzoic acid (pKa ~2.76) is more acidic than 2,6-dimethoxybenzoic acid (pKa ~4.5–5.0).
  • Chlorine substituents (as in 3,5-dichloro-2,6-dimethoxybenzoic acid) further lower pKa due to their strong electron-withdrawing effect .

Biological Activity

2,5-Dihydroxy-3,6-dimethoxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This compound is characterized by two hydroxyl groups and two methoxy groups on the benzene ring, which significantly influence its chemical behavior and biological efficacy.

  • Chemical Formula : C₉H₁₀O₆
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 84819509

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. In comparative studies of hydroxybenzoic acids, it was noted that compounds with hydroxyl groups in ortho positions to carboxylic groups demonstrated stronger antioxidant effects than those with meta substitutions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, it showed notable inhibition of bacterial growth in common strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be promising for potential therapeutic applications .

Cytotoxic Effects

In cancer research, this compound has exhibited cytotoxic effects on cancer cell lines. Studies have indicated that it can induce apoptosis in certain types of cancer cells, making it a candidate for further investigation as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways and the reduction of cell viability in a dose-dependent manner .

Study 1: Antioxidant Activity Assessment

A study conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays revealed that this compound significantly reduced DPPH radical concentration compared to control samples. The results indicated a strong correlation between the concentration of the compound and its radical-scavenging ability.

Concentration (µM)% Inhibition
5030
10055
20080

Study 2: Antimicrobial Efficacy

In another study focused on postharvest pathogens affecting strawberries, this compound was tested for antifungal activity against Botrytis cinerea. The results showed a significant reduction in fungal growth at concentrations as low as 100 µg/mL.

Treatment (µg/mL)Fungal Growth (%)
Control100
5075
10040
20010

Structure-Activity Relationship (SAR)

The biological activity of hydroxybenzoic acids is closely related to their structural characteristics. The presence and position of hydroxyl and methoxy groups play a pivotal role in determining their lipophilicity and reactivity. For instance, compounds with hydroxyl groups in ortho positions tend to exhibit enhanced antioxidant properties due to increased electron donation capabilities .

Q & A

Q. What are the established synthetic routes for 2,5-dihydroxy-3,6-dimethoxybenzoic acid, and what factors critically influence yield?

Methodological Answer: Synthesis typically involves selective hydroxylation and methoxylation of benzoic acid derivatives. A common approach is the Kostanecki acylation followed by controlled methylation using dimethyl sulfate or methyl iodide under alkaline conditions . Critical parameters include:

  • Temperature control : Excessive heat can lead to demethylation or oxidation of hydroxyl groups.
  • Protecting groups : Use acetyl or benzyl groups to prevent unwanted side reactions during methoxylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are most reliable for assessing purity and structural confirmation?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify purity (>98%) and detect trace impurities .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 resolve hydroxyl proton signals (δ 10-12 ppm) and methoxy groups (δ 3.8-4.0 ppm). COSY and HSQC confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M-H]⁻ at m/z 227.0564 for C₉H₁₀O₆) .

Advanced Research Questions

Q. How can X-ray crystallography challenges (e.g., twinning, weak diffraction) be addressed for this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., methanol/water) to obtain single crystals.
  • Data Collection : Optimize cryocooling (100 K) to reduce thermal motion artifacts.
  • Refinement with SHELX : SHELXL handles hydrogen bonding networks via restrained refinement. For twinned data, use the TWIN command with BASF parameter adjustments .

Q. How should researchers resolve contradictions between spectroscopic and computational data for derivatives?

Methodological Answer:

  • Cross-validation : Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with DFT-calculated vibrational modes (e.g., Gaussian 16 B3LYP/6-311+G(d,p)).
  • 2D NMR : NOESY confirms spatial proximity of methoxy groups and hydroxyls, while HMBC validates long-range coupling .
  • Crystallographic Validation : Overlay experimental (X-ray) and optimized (DFT) structures to assess conformational discrepancies .

Q. What strategies mitigate instability during biological assays (e.g., enzyme inhibition studies)?

Methodological Answer:

  • Buffering : Use phosphate buffer (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation.
  • Light Sensitivity : Conduct assays under amber light to prevent photodegradation of the quinoid structure .
  • LC-MS Monitoring : Track compound integrity in real-time during incubation with enzymes (e.g., polyphenol oxidase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydroxy-3,6-dimethoxybenzoic acid
Reactant of Route 2
2,5-Dihydroxy-3,6-dimethoxybenzoic acid

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